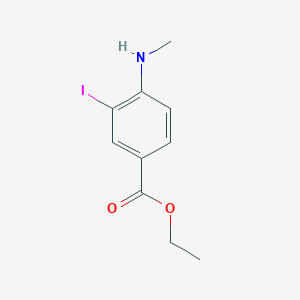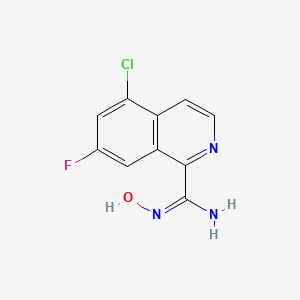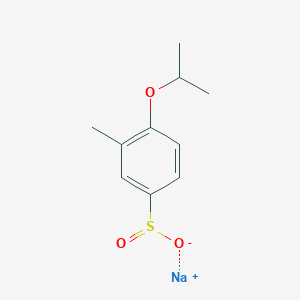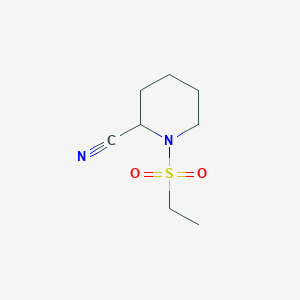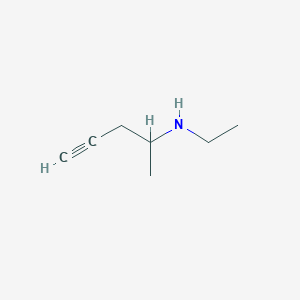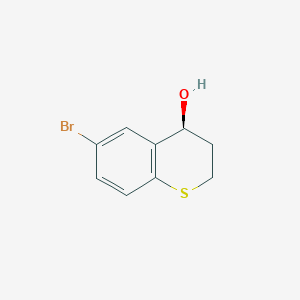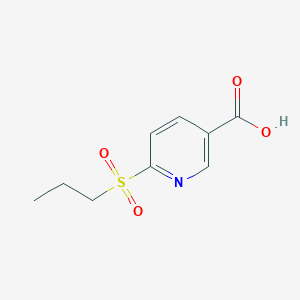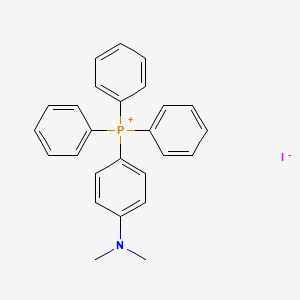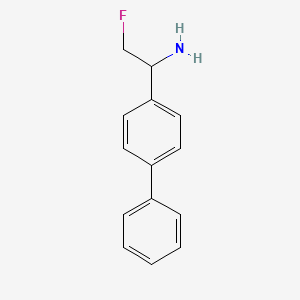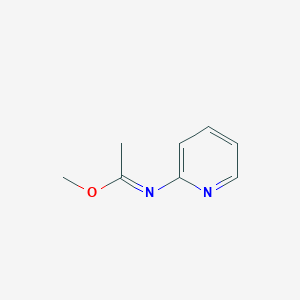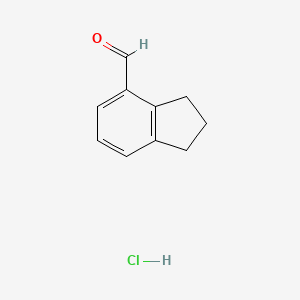
2,3-Dihydro-1H-indene-4-carbaldehyde HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is an organic compound with the molecular formula C10H10O·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and contains an aldehyde functional group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxy Substitution Method: Another method involves the reaction of 2,3-Dihydro-1H-indene-4-methoxy with an acidic solution, followed by acid-catalyzed dehydrogenation to yield 2,3-Dihydro-1H-indene-4-carbaldehyde.
Industrial Production Methods
Industrial production of 2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: PCC, MnO2, or other oxidizing agents under mild to moderate conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2,3-Dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways depend on the context of its use and the nature of the nucleophiles involved .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene-4-carboxaldehyde: Similar structure but lacks the dihydro modification.
2,3-Dihydro-1H-indene-4-methanol: The alcohol derivative of the compound.
4,7-Dimethyl-2,3-dihydro-1H-indene: A dimethyl-substituted derivative
Uniqueness
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is unique due to its specific aldehyde functional group and dihydro modification, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H11ClO |
|---|---|
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-indene-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H10O.ClH/c11-7-9-5-1-3-8-4-2-6-10(8)9;/h1,3,5,7H,2,4,6H2;1H |
Clave InChI |
XTPIXGCESOVSNW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=CC=C2)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


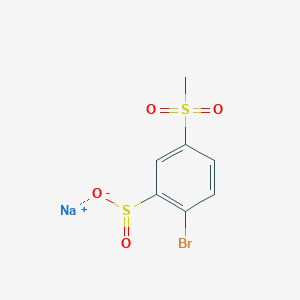
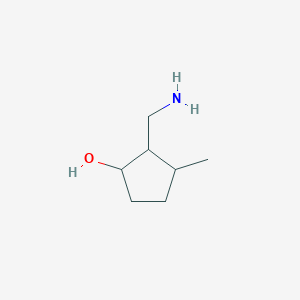
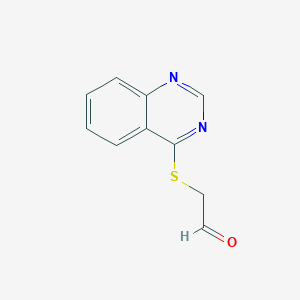
![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
